dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane

Catalog No.
S3356999
CAS No.
68037-59-2
M.F
C9H28O3Si4
M. Wt
296.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trime...

CAS Number

68037-59-2

Product Name

dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane

IUPAC Name

dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane

Molecular Formula

C9H28O3Si4

Molecular Weight

296.66 g/mol

InChI

InChI=1S/C9H28O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,1-9H3

InChI Key

JFYVSVZSPWHVHN-UHFFFAOYSA-N

SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C

Canonical SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C

The exact mass of the compound (Methylhydrosiloxane)-dimethylsiloxane copolymer is 296.11155089 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Crosslinking Agent in Silicone Polymers

One of the primary applications of (Methylhydrosiloxane)-dimethylsiloxane copolymer is as a crosslinking agent in addition-cure silicone formulations. These copolymers contain Si-H (silicon-hydrogen) bonds that can react with vinyl groups present in other silicone components. This reaction forms siloxane linkages, creating a strong and interconnected network, crucial for the desired mechanical properties of the final cured silicone product [, ].

This crosslinking ability allows researchers to:

  • Develop tailor-made silicone materials with specific properties like elasticity, tear strength, and heat resistance, valuable for various research applications [].
  • Synthesize functionalized silicones by incorporating different functionalities onto the copolymer backbone, enabling diverse research applications in areas like catalysis, separation science, and biomaterials [].

Precursor for Functional Materials

The presence of Si-H bonds also makes (Methylhydrosiloxane)-dimethylsiloxane copolymer a versatile precursor for synthesizing various functional materials. Through hydrosilylation reactions, these Si-H groups can react with various functional molecules containing double bonds or other reactive groups. This allows researchers to:

  • Develop hydrophobic coatings by attaching various hydrophobic groups to the copolymer, useful for research in areas like microfluidics and self-assembly [].
  • Create silicone-based bioconjugates by attaching biomolecules like peptides or proteins to the copolymer, valuable for research in drug delivery, biosensors, and tissue engineering [].

Other Research Applications

Beyond the aforementioned applications, (Methylhydrosiloxane)-dimethylsiloxane copolymer finds use in other research areas, including:

  • Polymer modification: The copolymer can be used to modify other polymers, improving their properties like compatibility and processability [].
  • Catalyst support: The copolymer can be used as a support material for catalysts, offering advantages like thermal stability and ease of functionalization.

Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane is a complex siloxane compound characterized by its unique structure, which includes multiple siloxane linkages and silyl groups. This compound is part of a class of silicone surfactants that exhibit versatile properties, making them valuable in various industrial applications. It typically appears as a viscous liquid and is known for its chemical stability and hydrophobic characteristics.

Physical and Chemical Properties

  • Molecular Formula: C₁₇H₄₄O₆Si₄
  • Density: Approximately 1.04 g/mL at 25 °C
  • Refractive Index: 1.45
  • Solubility: Insoluble in water but soluble in organic solvents.

Typical of siloxanes, including:

  • Hydrolysis: In the presence of moisture, the siloxane bonds can hydrolyze, leading to the formation of silanol groups.
  • Condensation Reactions: These can occur with other silanol or silyl compounds, resulting in the formation of larger siloxane networks.
  • Reactivity with Functional Groups: The presence of silyl groups allows for reactions with alcohols, amines, and acids, which can modify the surface properties of materials .

While specific biological activity data for dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane is limited, similar siloxane compounds have shown various biological interactions:

  • Irritation Potential: Some studies indicate potential skin and eye irritation upon contact.
  • Sensitization: Positive dermal sensitization responses have been observed in laboratory settings.
  • Environmental Impact: Its stability suggests limited biodegradability, raising concerns about environmental persistence .

The synthesis of dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane typically involves:

  • Starting Materials: Dimethylsiloxane and trimethylsilyloxy compounds.
  • Reagents: Catalysts such as acids or bases may be used to facilitate reactions.
  • Process:
    • Reacting hydroxypropyl-terminated dimethylsiloxane with an ethoxylation agent under controlled conditions to yield the desired product.
    • Purification steps often involve distillation or chromatography to isolate the final compound .

Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane has diverse applications:

  • Surfactants: Used in formulations to reduce surface tension and improve wetting properties.
  • Coatings: Employed in protective coatings for textiles, leather, and other materials to enhance durability and water repellency.
  • Lubricants: Acts as a lubricant in various mechanical applications due to its low friction properties .

Studies on interaction mechanisms reveal that this compound can modify the surface properties of substrates:

  • Surface Modification: Enhances adhesion and compatibility between different materials.
  • Compatibility with Polymers: Can improve the performance of polymer blends by enhancing their mechanical properties and thermal stability .

Several compounds share structural similarities with dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,1,1,3,3,5,5,7,9,11,11,11-DodecamethylhexasiloxaneC₁₂H₃₈O₅Si₆Known for high thermal stability and low viscosity; commonly used in cosmetics.
DimethylsiloxaneC₆H₁₈O₄Si₂Basic siloxane structure; less complex than the target compound; widely used as a lubricant.
MethylhydrosiloxaneC₃H₈O₂Si₂Contains hydride groups; used for cross-linking in silicone elastomers.

Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane stands out due to its multifunctionality as both a surfactant and a surface modifier while retaining excellent thermal stability and chemical resistance .

Hydrogen Bond Acceptor Count

3

Exact Mass

296.11155089 g/mol

Monoisotopic Mass

296.11155089 g/mol

Heavy Atom Count

16

General Manufacturing Information

Siloxanes and Silicones, di-Me, Me hydrogen: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-19-2023

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